

Spectroscopic and Synthetic Profile of (4-Bromopyridin-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (4-Bromopyridin-2-yl)methanol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **(4-Bromopyridin-2-yl)methanol**, a key building block in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, tabulated spectroscopic data for easy reference, and a clear visualization of the synthetic workflow.

Core Spectroscopic Data

The structural integrity and purity of **(4-Bromopyridin-2-yl)methanol** (CAS No: 131747-45-0; Molecular Formula: C_6H_6BrNO ; Molecular Weight: 188.02 g/mol) are confirmed through a combination of spectroscopic techniques.^{[1][2]} While a complete set of experimental spectra is not readily available in published literature, a Certificate of Analysis for a commercial sample confirms that the 1H NMR spectrum is consistent with the assigned structure and indicates a purity of 96.70% as determined by Gas Chromatography (GC). Predicted spectral data, which can guide researchers in the analysis of experimentally obtained spectra, is also available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted): The predicted proton NMR spectrum in DMSO- d_6 provides a useful reference for the expected chemical shifts and coupling constants.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.35	d	5.3	1	H-6
7.66-7.60	m	-	1	H-5
7.53-7.47	m	-	1	H-3
5.51	t	5.9	1	-OH
4.54	d	5.9	2	-CH ₂ -

¹³C NMR: No experimental data was found in the searched literature.

Infrared (IR) Spectroscopy

No experimental data was found in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **(4-Bromopyridin-2-yl)methanol**. The presence of bromine is typically characterized by a distinctive isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity. Predicted mass-to-charge ratios (m/z) for various adducts are provided below.

Adduct	Predicted m/z
[M+H] ⁺	187.97057
[M+Na] ⁺	209.95251
[M-H] ⁻	185.95601
[M+NH ₄] ⁺	204.99711
[M+K] ⁺	225.92645
[M] ⁺	186.96274

Synthesis of (4-Bromopyridin-2-yl)methanol

(4-Bromopyridin-2-yl)methanol can be synthesized via the reduction of methyl 4-bromopyridine-2-carboxylate. The following is a detailed experimental protocol for this transformation.

Experimental Protocol: Reduction of Methyl 4-bromopyridine-2-carboxylate

Materials:

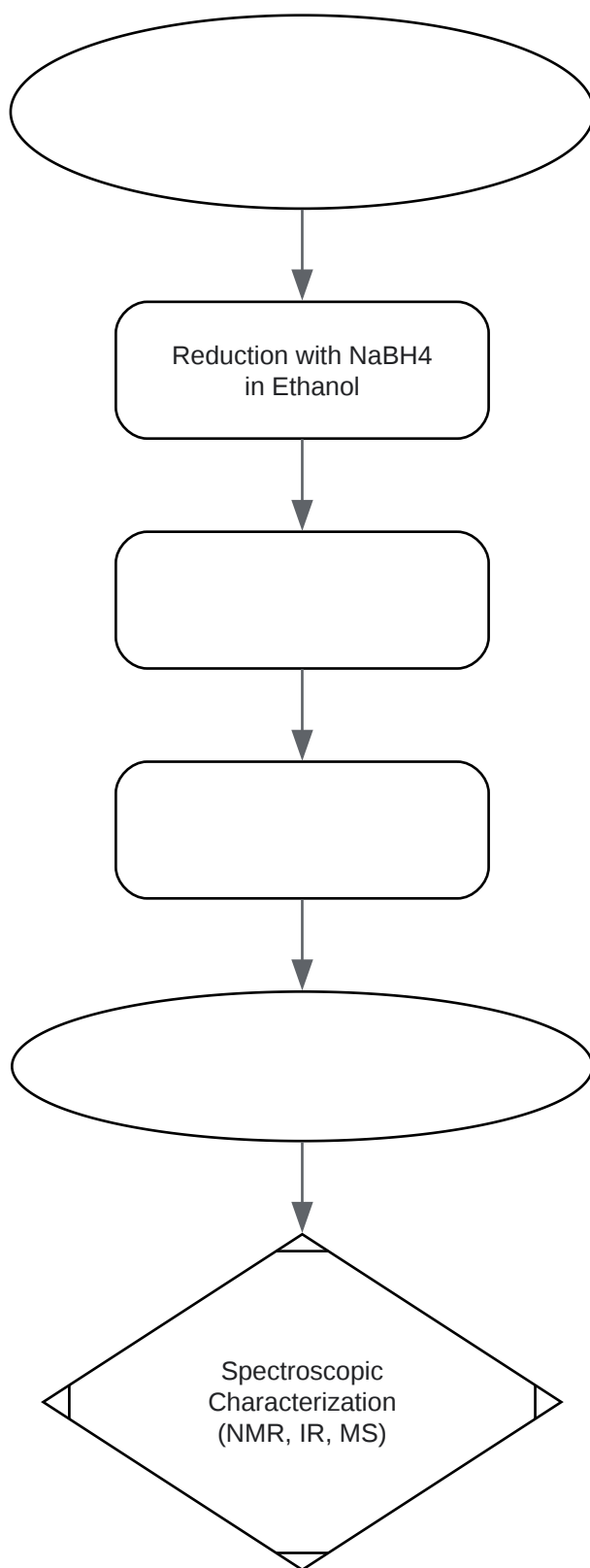
- Methyl 4-bromopyridine-2-carboxylate
- Sodium borohydride (NaBH_4)
- Ethanol (anhydrous)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-bromopyridine-2-carboxylate (1.0 equivalent) in anhydrous ethanol.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Reducing Agent:** While stirring, slowly add sodium borohydride (NaBH_4) (typically 1.5 to 2.0 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO_3) solution.
- **Extraction:** Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
- **Washing:** Combine the organic extracts and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude **(4-Bromopyridin-2-yl)methanol** can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **(4-Bromopyridin-2-yl)methanol**.



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Caption: Synthetic and analytical workflow for **(4-Bromopyridin-2-yl)methanol**.

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References

- 1. scbt.com [scbt.com]
- 2. (4-Bromopyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]
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